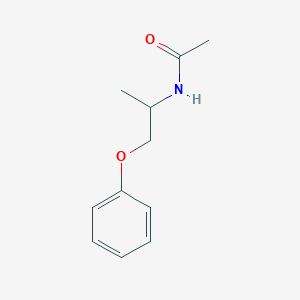

N-(1-phenoxypropan-2-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(1-phenoxypropan-2-yl)acetamide |

InChI |

InChI=1S/C11H15NO2/c1-9(12-10(2)13)8-14-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13) |

InChI Key |

RDVYHNJKFJYPLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Phenoxypropan 2 Yl Acetamide

Biocatalytic Synthesis of N-(1-phenoxypropan-2-yl)acetamide

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high efficiency and selectivity under mild reaction conditions. mdpi.comresearchgate.net The use of enzymes in the production of this compound provides an environmentally friendly alternative to traditional chemical methods. mdpi.comresearchgate.net

Enzyme Cascade Systems for Stereoselective Production of this compound

Enzyme cascade systems, which involve multiple enzymatic reactions in a single pot, are particularly effective for the stereoselective synthesis of chiral molecules like this compound. nih.govrsc.org These systems can combine different enzyme classes, such as oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases, to create efficient multi-step biocatalytic processes. nih.gov For instance, a chemo-enzymatic cascade could involve a chemical step, such as the Wacker oxidation of an allylbenzene (B44316) derivative, followed by a biotransamination step to yield a chiral amine with high enantiomeric excess. rsc.org The integration of chemical and enzymatic steps allows for the synthesis of complex molecules from simple precursors in a streamlined fashion. nih.gov

Transaminases are particularly useful in these cascades for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net This approach is both environmentally and economically advantageous for producing pharmaceutically relevant compounds. researchgate.net

Immobilized Enzyme Technologies in this compound Synthesis

Immobilization of enzymes offers significant advantages, including enhanced stability against environmental changes like temperature and pH, and the ability to be easily recovered and reused. researchgate.netunlp.edu.ar This is a crucial aspect for developing cost-effective and sustainable industrial processes. researchgate.net Techniques for immobilization are diverse and include covalent binding, encapsulation, entrapment, and adsorption. researchgate.net

The choice of support material and immobilization technique can greatly influence the enzyme's activity and stability. nih.gov For example, silica (B1680970) carriers have been effectively used to immobilize (R)-transaminases for the asymmetric amination of 1-phenylpropan-2-one, achieving high conversion rates. Immobilized enzymes have demonstrated remarkable stability, with some preparations being reused for up to seven to ten cycles with minimal loss of activity. nih.govnih.gov

Continuous Flow Reactor Applications for this compound Production

Continuous flow reactors provide a compelling alternative to traditional batch reactors for chemical synthesis, offering benefits such as reduced production costs, increased product yield and consistency, and enhanced process robustness. lonza.comosti.gov These systems are particularly well-suited for biocatalytic processes, including those involving immobilized enzymes. mdpi.com The use of continuous flow technology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized reaction conditions and higher efficiency. mdpi.comnih.gov

The design of continuous flow reactors can vary, from simple capillary tubes to more complex microreactors, and they can be readily combined with other technologies to improve synthetic efficiency. osti.govnih.gov For instance, a packed-bed bioreactor system with immobilized lipase (B570770) has been used for the environmentally friendly synthesis of flavor compounds in a solvent-free system. researchgate.net

Optimization of Biocatalytic Reaction Parameters for this compound

The efficiency of biocatalytic reactions is highly dependent on several parameters, including temperature, pH, substrate concentration, and the choice of solvent. mdpi.comresearchgate.net Optimization of these factors is critical for maximizing yield and selectivity. mdpi.comresearchgate.net For example, the use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures can improve regioselectivity and minimize side reactions.

Statistical methods, such as Response Surface Methodology (RSM) and Box-Behnken design, are often employed to systematically evaluate and optimize reaction conditions. researchgate.net The pH of the reaction medium is particularly important as it influences the enzyme's surface charge, the solubility of the substrate and enzyme, and the electrostatic interactions between them. researchgate.net Optimal temperature is also crucial, as deviations can lead to reduced catalytic performance due to thermal inactivation or insufficient energy for enzyme activation. researchgate.net

Table 1: Optimization of Acetylation Conditions

| Solvent | Temperature (°C) | Base | Yield (%) |

| Dichloromethane (B109758) (DCM) | 0 | Pyridine | 82 |

| Tetrahydrofuran (THF) | -10 | Triethylamine (B128534) | 89 |

| Acetonitrile (B52724) | 25 | 4-Dimethylaminopyridine (DMAP) | 75 |

This table showcases the impact of different solvents, temperatures, and bases on the yield of an acetylation reaction, a key step in the synthesis of acetamide (B32628) compounds.

Enzyme Stability and Reusability in Biocatalytic Synthesis of this compound

Enzyme stability and reusability are paramount for the economic viability of industrial biocatalytic processes. unlp.edu.ar While enzymes are powerful catalysts, they can be labile and costly to produce. unlp.edu.ar Immobilization is a key strategy to enhance enzyme stability and allow for their repeated use. researchgate.netnih.gov Studies have shown that immobilized enzymes can maintain high relative activity even after multiple reaction cycles. nih.gov For example, one study demonstrated that an immobilized biocatalyst retained over 80% of its relative activity after the 10th cycle. nih.gov

Protein engineering techniques, such as directed evolution and rational design, are also employed to improve the inherent stability of enzymes under process conditions. bohrium.comresearchgate.net These methods can enhance thermal stability and tolerance to non-aqueous solvents, further expanding the applicability of biocatalysis in chemical synthesis. bohrium.com

Classical Organic Synthesis Approaches to this compound

Traditional organic synthesis remains a cornerstone for the production of acetamide derivatives. These methods often involve the condensation of an amine with an activated carboxylic acid derivative. A common approach is the reaction of a primary or secondary amine with bromoacetyl bromide in the presence of a base like triethylamine to form an α-bromo-acetamide intermediate. nih.gov This intermediate can then undergo nucleophilic substitution to introduce the desired phenoxy group. nih.gov

Another method involves the condensation of an amine with an acetic acid derivative using a coupling agent. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized by condensing ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene using TBTU as a coupling agent. nih.gov The choice of solvent can be critical; for example, using dry dichloromethane (DCM) can facilitate the reaction. nih.gov

Furthermore, the synthesis can be achieved through a two-step process involving the chemoselective N-acetylation of an aminophenol followed by reaction with a suitable bromide in the presence of a base like potassium carbonate. nih.gov

Amidation Reactions for Acetamide Formation

Amidation, the process of forming an amide bond, is a cornerstone of organic synthesis. For this compound, the most direct amidation route involves the acylation of 1-phenoxypropan-2-amine with an acetylating agent. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acetyl group.

Common acetylating agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. The reaction with acetyl chloride is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, the reaction can be carried out between 1-phenoxypropan-2-amine and acetic acid, often requiring a coupling agent to facilitate the dehydration and subsequent bond formation.

A variety of coupling agents can be employed for this purpose, as summarized in the table below.

| Coupling Agent | Solvent | Temperature | Notes |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temp | Forms a dicyclohexylurea byproduct which can be filtered off. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Dichloromethane (DCM) or Water | Room Temp | Water-soluble byproducts make for easier purification. |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temp | Known for high efficiency and mild reaction conditions. nih.gov |

These reactions are fundamental in medicinal chemistry for creating libraries of amide-containing compounds for biological screening. nih.govsphinxsai.com

Condensation Reactions in Phenoxyacetamide Synthesis

Condensation reactions are a broad class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.orglibretexts.org The formation of the amide bond in this compound is a classic example of a condensation reaction. youtube.comyoutube.com When 1-phenoxypropan-2-amine reacts directly with acetic acid, a molecule of water is eliminated. libretexts.org

This direct approach is often catalyzed by acid and requires elevated temperatures to drive the reaction towards the product by removing water, for instance, through azeotropic distillation. While direct, this method can sometimes be less efficient than using activated carboxylic acid derivatives. The general principle is illustrated by the synthesis of various phenoxyacetamide derivatives, where a substituted phenol (B47542) is first used to prepare a phenoxyacetic acid, which is then condensed with an amine. nih.govresearchgate.net

Exploration of Novel Synthetic Pathways for this compound

Modern organic synthesis has introduced more sophisticated methods for amide bond formation that could be applied to the synthesis of this compound. These novel pathways often offer milder reaction conditions, greater functional group tolerance, and improved efficiency.

One such area is transition-metal-catalyzed transamidation , where an existing amide is exchanged with a new amine. mdpi.com While not the most direct route for this specific target, it represents an advanced strategy for complex molecules. Catalysts based on metals like iron can facilitate this transformation under relatively mild conditions. mdpi.com

Another emerging field is the use of visible-light photoredox catalysis for amide synthesis. nih.gov This strategy employs light to generate radical intermediates under exceptionally mild conditions. For instance, acyl radicals can be generated from various precursors and subsequently trapped by an amine to form the desired amide bond. nih.gov While specific application to this compound is not documented, the general methodology provides a potential future pathway for its synthesis.

Stereoselective Synthesis and Chiral Resolution of this compound

The structure of this compound contains a chiral center at the second carbon of the propane (B168953) chain. This means the compound can exist as two distinct enantiomers, (S)-N-(1-phenoxypropan-2-yl)acetamide and (R)-N-(1-phenoxypropan-2-yl)acetamide. nih.gov The synthesis of a single enantiomer is often crucial in pharmaceutical and biological applications.

Stereoselective synthesis aims to produce one enantiomer preferentially. A primary strategy involves using an enantiomerically pure starting material. For this target molecule, the synthesis would begin with either (S)-1-phenoxypropan-2-amine or (R)-1-phenoxypropan-2-amine. These chiral amines can be prepared from commercially available chiral precursors like alanine (B10760859) or through the resolution of the racemic amine.

Dynamic Kinetic Resolution (DKR) is a powerful technique to convert a racemic starting material entirely into a single enantiomeric product. mdpi.com In a potential DKR process for this synthesis, racemic 1-phenoxypropan-2-amine could be acylated in the presence of a lipase enzyme (like Candida antarctica lipase B, CAL-B) and a metal catalyst. The enzyme selectively acylates one enantiomer of the amine, while the metal catalyst continuously racemizes the unreacted amine enantiomer. This allows for a theoretical yield of up to 100% for the desired single enantiomer of this compound. mdpi.com

The table below outlines common catalysts used in DKR of chiral alcohols and amines, which are analogous to the substrate required here.

| Catalyst System | Acyl Donor | Application | Reference |

| Novozym® 435 (CAL-B) & Ru catalyst | Isopropenyl acetate | DKR of chiral alcohols | mdpi.com |

| CAL-B & VOSO₄ | Vinyl crotonate | DKR of homoallylic alcohols | mdpi.com |

| Lipase & Fe catalyst | Acetic anhydride | DKR of amines | N/A |

Chiral resolution, another approach, involves synthesizing the racemic mixture of this compound and then separating the enantiomers. This is often achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Advanced Spectroscopic Characterization and Analytical Methodologies for N 1 Phenoxypropan 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of N-(1-phenoxypropan-2-yl)acetamide

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the phenoxy, propan-2-yl, and acetamide (B32628) moieties. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons of the phenoxy group are expected to appear in the downfield region, typically between 6.8 and 7.4 ppm. The protons in the ortho and para positions are generally shifted to a higher field compared to the meta protons due to the electron-donating effect of the oxygen atom. The protons on the propan-2-yl chain would present as a complex pattern of signals. The methine proton (CH) adjacent to the nitrogen atom is expected to be a multiplet in the range of 4.0-4.5 ppm. The methylene (B1212753) protons (CH₂) of the phenoxypropan-2-yl group would likely appear as two diastereotopic protons, resulting in complex multiplets around 3.8-4.2 ppm. The methyl (CH₃) protons of the propan-2-yl group would resonate as a doublet around 1.2-1.4 ppm. The methyl protons of the acetamide group are anticipated to be a singlet in the upfield region, around 1.9-2.1 ppm. The amide proton (NH) signal is expected to be a broad singlet or a doublet, depending on the solvent and concentration, typically in the range of 5.5-8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (phenoxy) | 6.8 - 7.4 | Multiplet |

| Amide H (NH) | 5.5 - 8.5 | Broad Singlet/Doublet |

| Methine H (CH-N) | 4.0 - 4.5 | Multiplet |

| Methylene H (O-CH₂) | 3.8 - 4.2 | Multiplet |

| Acetyl H (CO-CH₃) | 1.9 - 2.1 | Singlet |

| Methyl H (CH-CH₃) | 1.2 - 1.4 | Doublet |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of this compound. The carbonyl carbon of the acetamide group is the most deshielded, with a characteristic signal expected in the range of 169-172 ppm. The aromatic carbons of the phenoxy group would appear between 114 and 160 ppm. The carbon attached to the oxygen (C-O) is the most downfield in this group. The aliphatic carbons of the propan-2-yl chain would resonate at higher fields. The methine carbon (CH-N) is expected around 45-55 ppm, while the methylene carbon (O-CH₂) would be in the range of 65-75 ppm. The methyl carbons of the propan-2-yl and acetamide groups are the most shielded, with signals anticipated around 15-20 ppm and 20-25 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C (C=O) | 169 - 172 |

| Aromatic C (phenoxy) | 114 - 160 |

| Methylene C (O-CH₂) | 65 - 75 |

| Methine C (CH-N) | 45 - 55 |

| Acetyl C (CO-CH₃) | 20 - 25 |

| Methyl C (CH-CH₃) | 15 - 20 |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques are crucial for the definitive structural assignment of this compound.

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the methine proton and the protons of the adjacent methyl and methylene groups in the propan-2-yl chain, as well as couplings between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals, for example, linking the methyl proton signal to the methyl carbon signal.

Together, these advanced NMR methods provide an unambiguous and detailed picture of the molecular structure of this compound.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing valuable information about the functional groups present.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is anticipated around 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would result in a very strong and sharp peak in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1510-1570 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several peaks in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1300 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1100 | Strong |

Note: These are predicted values based on typical vibrational frequencies for similar functional groups.

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and N-H give strong FTIR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are typically strong in the Raman spectrum. The C=C stretching vibrations of the aromatic ring would also be prominent. The C-H stretching vibrations would also be observable. The C=O stretch of the amide is generally weaker in Raman than in FTIR. The phenoxy group's symmetric C-O-C stretch may also be Raman active.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Weak-Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

Note: These are predicted values based on typical Raman shifts for similar functional groups.

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is an indispensable tool for elucidating the molecular weight and structure of this compound. Its high sensitivity and specificity allow for precise measurements and identification, even in complex mixtures.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides an exceptionally accurate determination of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precision allows for the calculation of its elemental composition, a critical step in its unambiguous identification. The expected exact mass of this compound (C₁₁H₁₅NO₂) can be calculated and compared with the measured mass from HR-MS analysis, typically with a mass accuracy in the low parts-per-million (ppm) range. This level of accuracy helps to distinguish the target compound from isomers or other compounds with the same nominal mass.

Table 1: Theoretical HR-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Monoisotopic Mass | 193.1103 u |

| Expected [M+H]⁺ Ion | 194.1175 u |

| Expected [M+Na]⁺ Ion | 216.0995 u |

Note: This table represents theoretical values. Experimental data would be obtained from actual HR-MS analysis.

Applications in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for real-time monitoring of the synthesis of this compound. By analyzing aliquots of the reaction mixture at different time points, chemists can track the consumption of reactants and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

In product identification, MS provides crucial information about the molecular weight of the synthesized compound. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can further confirm the structure of this compound by breaking the molecule into smaller, predictable fragments. For instance, characteristic fragments would likely correspond to the phenoxy and the N-acetylated propan-2-yl moieties.

X-ray Crystallography for Solid-State Structure Determination of this compound

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the unit cell would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Z Value | The number of molecules per unit cell would be determined. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: This table illustrates the type of data obtained from an X-ray crystallography experiment. Actual values would require experimental determination.

Chromatographic and Separation Science Techniques for this compound

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound. These techniques are widely used in quality control to ensure the purity of the compound and to detect any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A reversed-phase HPLC method, likely employing a C18 column, would be developed to separate the target compound from any starting materials, by-products, or degradation products. The purity is typically determined by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram.

For degradation analysis, the compound can be subjected to stress conditions (e.g., heat, acid, base, light, oxidation) and the resulting mixture analyzed by HPLC to identify and quantify any degradants that are formed.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with a possible additive like formic acid or ammonium (B1175870) acetate. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength where the phenoxy or acetamide chromophore absorbs (e.g., ~254 nm). |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Reaction Analysis and Purity Assessment

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. It can be used for reaction monitoring and for assessing the purity of the final product. For GC analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

GC can be particularly useful for detecting volatile impurities that may not be easily observed by HPLC. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of unknown components in a sample mixture.

Table 4: Representative GC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane). |

| Injector Temperature | Sufficiently high to ensure complete vaporization without degradation (e.g., 250 °C). |

| Oven Temperature Program | A temperature gradient to ensure separation of components with different boiling points. |

| Carrier Gas | An inert gas such as helium or nitrogen. |

| Detector | Flame Ionization Detector (FID) for quantitation or Mass Spectrometer (MS) for identification. |

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound, a chiral compound, is a critical parameter for its characterization, particularly in fields where stereoisomeric form dictates biological activity or chemical properties. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for resolving the enantiomers and quantifying their relative abundance. This methodology relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantiomeric resolution. For compounds structurally related to this compound, polysaccharide-based CSPs are widely employed due to their broad applicability and excellent resolving power. windows.net These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition.

Commonly utilized CSPs for the separation of racemates of pharmaceutical interest include cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate). windows.net The separation can be performed in various modes, such as normal-phase, reversed-phase, or polar-organic mode, each offering unique selectivity. windows.net For instance, normal-phase HPLC, using eluents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), often provides excellent separation for many chiral compounds. In reversed-phase mode, aqueous buffers are used with organic modifiers like acetonitrile or methanol.

The development of a specific chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to optimize resolution and analysis time. The general approach involves dissolving the racemic compound in a suitable solvent and injecting it into the HPLC system. The enantiomers are then detected as they elute from the column, typically using a UV detector set to an appropriate wavelength based on the chromophore of the molecule. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.

Below is a table representing typical conditions that could be applied for the chiral separation of compounds structurally analogous to this compound.

Table 1: Representative Chiral HPLC Methodologies

| Parameter | Method A | Method B |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mode | Normal Phase (NP) | Reversed Phase (RP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 30 °C |

Elemental Analysis for this compound Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) within a sample of this compound. This procedure is crucial for verifying the empirical formula of the synthesized compound and serves as a primary indicator of its purity. The molecular formula for this compound is C₁₁H₁₅NO₂, corresponding to a molecular weight of 193.24 g/mol . nih.govpharmacompass.comnist.gov

The most common method for determining the C, H, and N content is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures (typically around 900-1000 °C) in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are passed through a series of detectors. The amount of each gas is quantified, allowing for the calculation of the mass percentage of C, H, and N in the original sample. The oxygen percentage is usually determined by difference or through a separate pyrolysis method.

The experimentally determined values are then compared against the theoretically calculated elemental composition derived from the molecular formula. A close agreement between the experimental and theoretical values, typically within a tolerance of ±0.4%, provides strong evidence for the compound's identity and purity.

Table 2: Elemental Composition of this compound (C₁₁H₁₅NO₂)

| Element | Theoretical Mass % | Typical Experimental Range (%) |

|---|---|---|

| Carbon (C) | 68.37% | 67.97 - 68.77 |

| Hydrogen (H) | 7.82% | 7.42 - 8.22 |

| Nitrogen (N) | 7.25% | 6.85 - 7.65 |

Computational and Theoretical Investigations of N 1 Phenoxypropan 2 Yl Acetamide

Quantum Chemical Calculations for N-(1-phenoxypropan-2-yl)acetamide

Quantum chemical calculations offer a powerful lens through which to view the intrinsic properties of this compound. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic structure and other fundamental characteristics.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has become a principal tool for investigating the properties of molecular systems, including this compound and its derivatives. DFT methods are favored for their balance of computational efficiency and accuracy in predicting molecular geometries and electronic properties. espublisher.com For similar acetamide (B32628) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, have been successfully employed to obtain stable molecular geometries. espublisher.comespublisher.com These studies provide foundational data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For related acetamide structures, analysis has shown that the distribution of electron density in the HOMO and LUMO can be localized in specific regions of the molecule. For instance, in some systems, the HOMO is concentrated on the benzene (B151609) rings and substituents, while the LUMO is spread across the entire molecule. espublisher.com This distribution is key to understanding charge transfer within the molecule. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated from a HOMO-LUMO analysis of this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters for this compound

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For instance, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) spectrum. nih.gov These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. espublisher.com This approach can determine the wavelengths of maximum absorption and attribute them to specific electronic transitions, often from the HOMO to the LUMO or other molecular orbitals. espublisher.com For related compounds, spectral peaks have been attributed to π to π* transitions. espublisher.com

Charge Distribution and Bonding Analysis (Natural Bond Orbital, Molecular Electrostatic Potential)

Understanding the distribution of charge within a molecule is fundamental to comprehending its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. nih.gov NBO analysis can reveal the nature of bonding interactions and quantify charge transfer between different parts of a molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visually represents the electrostatic potential on the surface of a molecule. researchgate.net The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net Typically, red-colored regions indicate a negative electrostatic potential, suggesting a higher electron density and susceptibility to electrophilic attack, while blue regions represent a positive potential, indicating lower electron density and favorability for nucleophilic attack. researchgate.net

Molecular Modeling and Simulation of this compound

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior.

Molecular Dynamics Simulations (MD Topology)

Theoretical Ligand Binding Models and Docking Studies for this compound

Molecular docking is a principal computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. For this compound, such studies would elucidate its potential to interact with various biological targets.

Research on structurally related phenoxy acetamide derivatives has demonstrated their potential as inhibitors of various enzymes. For instance, a series of 2-phenoxyacetamide (B1293517) derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov In that in silico study, researchers used a combination of structure-based pharmacophore screening and molecular docking to identify promising candidates. nih.gov

The process involved docking the ligands into the Mpro binding pocket to analyze their binding modes and estimate their binding affinity, often expressed as the free energy of binding (ΔGbind). nih.gov The docking results for the most promising phenoxy acetamide hits showed favorable binding energies, indicating stable interactions. nih.gov The interactions were characterized by hydrogen bond acceptors (HBA) and hydrophobic features, which are common in ligand-protein binding. nih.gov

A hypothetical docking study of this compound against a relevant protein target would similarly aim to identify key interactions and binding affinity. The phenoxy group could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues, while the acetamide moiety's carbonyl oxygen and N-H group are prime candidates for forming hydrogen bonds.

Table 1: Example Docking Results for 2-Phenoxyacetamide Derivatives against SARS-CoV-2 Mpro

This table, based on findings from related compounds, illustrates the type of data generated from docking studies. nih.gov

| Ligand | Pharmacophore Fit Score | Free Energy of Binding (ΔGbind, kcal/mol) | Key Interaction Features |

| Ligand Hit 1 | 56.20 | -6.83 | 4 HBA, 1 Hydrophobic |

| Ligand Hit 2 | >55 | -7.05 | 4 HBA, 1 Hydrophobic |

| Ligand Hit 3 | >55 | -7.11 | 4 HBA, 1 Hydrophobic |

| Ligand Hit 4 (Best Fit) | 65.53 | -7.20 | 4 HBA, 2 Hydrophobic |

| HBA: Hydrogen Bond Acceptor |

Structure-Activity Relationship (SAR) Theoretical Studies (Computational Derivations)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its biological activity and selectivity. For the phenoxy acetamide scaffold, SAR studies have shown that structural modifications at various positions can significantly influence pharmacological properties. nih.gov

Computational SAR studies for this compound would involve creating a virtual library of analogs and calculating their physicochemical properties and predicted binding affinities against a target. Key areas for modification would include:

The Phenoxy Ring: Introducing substituents (e.g., halogens, nitro groups, alkyl groups) on the phenyl ring can alter the molecule's electronics, lipophilicity, and steric profile. Studies on other phenoxy acetamides have shown that adding halogen substituents can enhance anti-inflammatory activity, while nitro groups have been associated with anti-cancer and analgesic properties. nih.gov

The Propyl Linker: The length and branching of the alkyl chain connecting the phenoxy and acetamide groups can affect the molecule's flexibility and orientation within a binding pocket. The methyl group at the 2-position of the propane (B168953) chain in this compound is a critical stereocenter that likely influences binding specificity.

A review of phenoxy acetamide derivatives highlights their versatility and the potential for structural tuning to target different pharmacological effects, from anticonvulsant to anti-inflammatory activities. nih.govresearchgate.net

Table 2: Illustrative SAR Principles for the Phenoxy Acetamide Scaffold

| Molecular Region | Structural Modification | Potential Impact on Activity | Reference |

| Phenoxy Ring | Halogen substitution | Enhanced anti-inflammatory activity | nih.gov |

| Phenoxy Ring | Nitro group substitution | Potential anti-cancer and analgesic activity | nih.gov |

| Core Structure | Acidic moiety presence | Enhanced peripheral anti-nociceptive action | nih.gov |

| Acetamide Moiety | Substitution/Replacement | Altered hydrogen bonding and target specificity | nih.gov |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the different types of close contacts between atoms, providing insights into the forces that govern crystal packing.

H···H contacts: Often the most abundant, representing van der Waals forces.

C···H/H···C contacts: Indicative of C-H···π interactions or general van der Waals forces.

O···H/H···O contacts: Crucially, these represent hydrogen bonds, which are strong directional interactions.

For this compound, a Hirshfeld analysis would be expected to highlight significant O···H/H···O contacts due to the acetamide group's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). It would also map the weaker C···H and H···H contacts involving the phenoxy and propyl groups, providing a complete picture of its solid-state intermolecular environment.

Table 3: Example of Hirshfeld Surface Contact Contributions for an Acetamide Crystal

This table is illustrative, based on data for a related type of compound, to show what a Hirshfeld analysis reveals.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 43.6% |

| C···H/H···C | 32.1% |

| O···H/H···O | 18.1% |

Cheminformatics and Predictive Tools for this compound

Cheminformatics applies computational tools to solve problems in chemistry, particularly in drug discovery. For a compound like this compound, these tools can predict a wide range of properties before it is synthesized or tested in a lab.

In silico studies on related 2-phenoxyacetamide derivatives have utilized predictive tools to assess their drug-likeness and safety profiles. nih.gov These analyses can include:

ADME Prediction: Forecasting the Absorption, Distribution, Metabolism, and Excretion properties of the molecule.

Toxicity Prediction: Identifying potential for mutagenicity, carcinogenicity, or other toxic effects by screening for structural alerts.

Physicochemical Property Calculation: Estimating properties like logP (lipophilicity), molecular weight, polar surface area, and the number of hydrogen bond donors/acceptors, which are all critical for oral bioavailability (e.g., Lipinski's Rule of Five).

Applications of N 1 Phenoxypropan 2 Yl Acetamide in Advanced Chemical Synthesis and Material Science

Role as Key Intermediate in Synthetic Pathways

The structure of N-(1-phenoxypropan-2-yl)acetamide, featuring a reactive secondary amide and a stable phenoxy group, makes it a valuable intermediate or building block in organic synthesis. nih.gov The amide linkage provides a site for various chemical transformations, while the phenoxypropan-2-yl group can influence the stereochemistry and physicochemical properties of the final products.

The synthesis of complex molecules often relies on the strategic use of such intermediates. nih.gov For instance, the amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 1-phenoxypropan-2-amine, a chiral amine that can serve as a precursor for a variety of more complex structures. Conversely, the N-H bond of the amide can be deprotonated and the resulting anion can be alkylated or acylated to introduce further functional groups.

The general class of phenoxy acetamides is recognized for its utility in constructing pharmacologically active molecules. nih.gov Researchers have synthesized a variety of acetamide (B32628) derivatives as intermediates for creating potential therapeutic agents, including those with anti-inflammatory, analgesic, and anticancer properties. nih.gov Following this trend, this compound could be a critical component in the synthesis of novel drug candidates. A general synthetic pathway to phenoxy acetamide derivatives often involves the reaction of a substituted phenol (B47542) with an α-haloacetyl halide, followed by amidation.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Reagents and Conditions | Potential Product(s) | Significance |

| Amide Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | 1-phenoxypropan-2-amine and acetic acid | Access to a chiral amine building block. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | N-ethyl-1-phenoxypropan-2-amine | Formation of a secondary amine for further functionalization. |

| N-Alkylation | Base (e.g., NaH), alkyl halide (e.g., CH₃I) | N-methyl-N-(1-phenoxypropan-2-yl)acetamide | Introduction of substituents on the amide nitrogen. |

| Aromatic Substitution | Electrophilic reagents (e.g., HNO₃/H₂SO₄) | Nitrated phenoxy derivatives | Functionalization of the aromatic ring. |

Design and Synthesis of Advanced Chemical Analogs of this compound

The development of advanced chemical analogs from a lead compound is a cornerstone of modern medicinal chemistry and materials science. nih.gov By systematically modifying the structure of this compound, researchers can fine-tune its properties for specific applications. A review of phenoxy acetamide derivatives highlights that structural modifications can significantly enhance pharmacological characteristics. nih.gov

The design of analogs could involve several strategies:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring can modulate the electronic and lipophilic properties of the molecule. For example, the introduction of halogen atoms has been shown to enhance the anti-inflammatory function in some phenoxy acetamide derivatives. nih.gov

Modification of the Acyl Group: Replacing the acetyl group with other acyl moieties (e.g., benzoyl, substituted acyl groups) can alter the steric and electronic environment around the amide bond, potentially influencing biological activity or material properties.

Alterations to the Propan-2-yl Linker: Modifying the linker between the phenoxy and acetamide groups could involve changing its length, introducing branching, or incorporating heteroatoms.

The synthesis of these analogs would typically follow established synthetic routes. For instance, a variety of substituted phenols can be reacted with 2-chloropropionyl chloride, followed by amidation with ammonia (B1221849) or a primary amine to yield a library of this compound analogs.

Table 2: Examples of Designed Analogs of this compound and Their Potential Rationale

| Analog Structure | Modification | Potential Rationale |

| N-(1-(4-chlorophenoxy)propan-2-yl)acetamide | Chloro-substitution on the phenyl ring | Enhance lipophilicity and potential for improved biological activity. nih.gov |

| N-(1-phenoxypropan-2-yl)benzamide | Replacement of acetyl with benzoyl | Introduce additional aromatic interactions and modify steric profile. |

| N-(2-phenoxypropyl)acetamide | Isomeric variation of the linker | Investigate the impact of the substituent position on the propyl chain. |

| N-(1-phenoxypropan-2-yl)propionamide | Lengthening the acyl chain | Fine-tune lipophilicity and steric bulk. |

Development of Specialty Chemicals and Materials Incorporating this compound Moieties

The unique combination of a rigid aromatic group and a flexible, hydrogen-bonding acetamide group makes the this compound moiety an attractive candidate for incorporation into specialty chemicals and materials. The broader class of acetamide derivatives has found applications in polymer chemistry and nanotechnology. nih.gov

The phenoxy group can impart thermal stability and rigidity to a polymer backbone, while the acetamide group can introduce hydrogen bonding capabilities, leading to materials with specific self-assembling properties or enhanced mechanical strength. For example, monomers containing the this compound structure could be synthesized and subsequently polymerized to create novel polymers.

One potential route to such materials would be to first synthesize a vinyl-substituted analog of this compound, for instance, by reacting 4-vinylphenol (B1222589) with 2-chloropropionyl chloride and then ammonia. The resulting monomer could then be polymerized via free-radical polymerization to yield a specialty polymer. The properties of this polymer, such as its glass transition temperature and solubility, would be influenced by the pendent this compound groups.

The applications for such specialty materials could range from high-performance coatings and adhesives to biocompatible materials for medical devices, leveraging the potential biological activity of the phenoxy acetamide structure.

Table 3: Potential Material Science Applications of this compound Moieties

| Material Type | Method of Incorporation | Potential Properties | Example Application |

| Specialty Polymer | Polymerization of a vinyl-functionalized monomer | Enhanced thermal stability, specific solubility, hydrogen bonding capacity. | Advanced coatings, biocompatible hydrogels. |

| Functionalized Surface | Grafting onto a substrate | Modified surface energy, introduction of specific binding sites. | Biosensors, anti-fouling surfaces. |

| Self-Assembling System | As a component of a larger amphiphilic molecule | Formation of micelles, vesicles, or liquid crystals. | Drug delivery systems, advanced materials with ordered nanostructures. |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing N-(1-phenoxypropan-2-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting 1-phenoxypropan-2-amine with acetic anhydride under reflux in anhydrous conditions yields the acetamide derivative. Intermediates like 1-phenoxy-2-propanol (CAS: 770-35-4) or its chloride derivative (CAS: 53491-30-8) may serve as precursors . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the acetamide moiety (δ ~2.0 ppm for CH₃CO) and phenoxy group (δ ~6.8–7.3 ppm for aromatic protons). Mass spectrometry (MS) validates molecular weight (e.g., calculated m/z for C₁₁H₁₅NO₂: 193.24) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane) monitors reaction progress. High-performance liquid chromatography (HPLC) quantifies purity (>95%). Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) to identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹). X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolves stereochemical ambiguities .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer : The compound’s logP (~1.8) predicts moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, acetone). Stability studies under varying pH (2–10) and temperatures (4–40°C) assess degradation pathways. Accelerated stability testing via thermal gravimetric analysis (TGA) identifies decomposition thresholds (>150°C) .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity depends on catalyst choice (e.g., chiral Lewis acids) and solvent polarity. For example, using (R)-BINOL-derived catalysts in tetrahydrofuran (THF) may enhance enantiomeric excess (ee >90%). Dynamic kinetic resolution under basic conditions (e.g., K₂CO₃) can invert configuration at the propan-2-yl center. Racemization risks are evaluated via circular dichroism (CD) or chiral HPLC .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound analogs?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ for acetamide CH₃) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validation using heteronuclear single quantum coherence (HSQC) and ¹H-¹⁵N HMBC clarifies connectivity. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict shifts aligned with experimental data .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer : Modifying the phenoxy ring (e.g., introducing electron-withdrawing groups like -NO₂ or -CF₃) enhances receptor binding affinity. In vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking (AutoDock Vina) identify critical interactions (e.g., hydrogen bonding with amide NH). Pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) guide lead optimization .

Q. What advanced techniques mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry). Flow chemistry reduces side reactions (e.g., over-acylation) by precise residence time control. Byproducts like N-acetylated impurities are removed via preparative HPLC or recrystallization in ethanol/water .

Q. How does computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Quantum mechanical calculations (Gaussian 09) simulate transition states for acylation or hydrolysis. Solvent effects are modeled using the conductor-like polarizable continuum model (CPCM). Machine learning (e.g., Random Forest) predicts reaction yields from descriptor datasets (e.g., solvent polarity, catalyst loading) .

Notes

- Methodological Rigor : Emphasized advanced techniques (e.g., DFT, HSQC) to address research-grade challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.